5-(Benzyloxy)-2-(methylthio)-4-pyrimidinol

Vue d'ensemble

Description

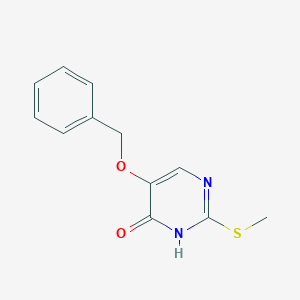

5-(Benzyloxy)-2-(methylthio)-4-pyrimidinol is a heterocyclic compound that features a pyrimidine ring substituted with benzyloxy and methylthio groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-2-(methylthio)-4-pyrimidinol typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.

Introduction of the Methylthio Group: The methylthio group can be introduced through a nucleophilic substitution reaction using methylthiol and a suitable leaving group.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: 5-(Benzyloxy)-2-(methylthio)-4-pyrimidinol can undergo oxidation reactions to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the benzyloxy or methylthio groups.

Substitution: The benzyloxy and methylthio groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents for substitution reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Deoxygenated or demethylated derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Applications De Recherche Scientifique

5-(Benzyloxy)-2-(methylthio)-4-pyrimidinol has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mécanisme D'action

The mechanism of action of 5-(Benzyloxy)-2-(methylthio)-4-pyrimidinol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzyloxy and methylthio groups can influence the compound’s binding affinity and specificity for these targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-(Methoxy)-2-(methylthio)-4-pyrimidinol: Similar structure but with a methoxy group instead of a benzyloxy group.

5-(Benzyloxy)-2-(ethylthio)-4-pyrimidinol: Similar structure but with an ethylthio group instead of a methylthio group.

Uniqueness

5-(Benzyloxy)-2-(methylthio)-4-pyrimidinol is unique due to the presence of both benzyloxy and methylthio groups, which can impart specific chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Activité Biologique

5-(Benzyloxy)-2-(methylthio)-4-pyrimidinol is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory, anti-cancer, and neuroprotective effects. This article synthesizes existing research findings and case studies to provide a comprehensive overview of its biological activity.

- Chemical Name : this compound

- CAS Number : 4874-30-0

- Molecular Formula : C12H12N2O2S

- Molecular Weight : 248.30 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes involved in inflammatory processes and cell proliferation pathways.

- Anti-inflammatory Activity : Studies have shown that pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The compound has been evaluated for its ability to suppress COX-2 activity, which is often upregulated during inflammation.

- Anticancer Properties : Research indicates that this compound may inhibit neoplastic cell growth by affecting DNA synthesis and cell proliferation. For instance, related compounds have demonstrated significant inhibition of cancer cell lines, suggesting a similar potential for this compound.

- Neuroprotective Effects : The compound's structural similarity to known neuroprotective agents suggests it may possess properties that protect neuronal cells from damage associated with neurodegenerative diseases.

In Vitro Studies

A study conducted on various cell lines demonstrated that derivatives of pyrimidine compounds could significantly inhibit cell growth and induce apoptosis in cancerous cells. Specifically, compounds structurally related to this compound were shown to reduce DNA synthesis at concentrations as low as 2.6 µM .

Anti-inflammatory Activity Assessment

The anti-inflammatory potential was evaluated through in vitro assays measuring COX-1 and COX-2 inhibition:

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Celecoxib | 5.46 | 0.78 | 7.23 |

| Diclofenac sodium | 6.74 | 1.10 | 6.12 |

Note: Specific IC50 values for the target compound are yet to be determined.

Case Studies

- Cell Line Studies : In a recent investigation involving murine leukemia L1210 and human leukemia K562 cells, related compounds showed significant inhibitory effects on cell proliferation, suggesting that this compound could exhibit similar effects due to structural analogies .

- Neuroprotective Studies : Another study focused on the neuroprotective effects of pyrimidine derivatives indicated that these compounds could mitigate oxidative stress in neuronal cells, potentially leading to therapeutic applications in conditions like Parkinson's disease .

Propriétés

IUPAC Name |

2-methylsulfanyl-5-phenylmethoxy-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-17-12-13-7-10(11(15)14-12)16-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXBPYORYAKTOPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=O)N1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30294177 | |

| Record name | 5-(Benzyloxy)-2-(methylsulfanyl)pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30294177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4874-30-0 | |

| Record name | NSC94996 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94996 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(Benzyloxy)-2-(methylsulfanyl)pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30294177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.